molecular formula C4H3BrClNO B6175409 4-bromo-3-(chloromethyl)-1,2-oxazole CAS No. 2680530-24-7

4-bromo-3-(chloromethyl)-1,2-oxazole

Cat. No. B6175409
CAS RN: 2680530-24-7
M. Wt: 196.4
InChI Key:
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Description

4-Bromo-3-(chloromethyl)-1,2-oxazole, also known as 4-BOC, is an organic compound with a unique structure and properties that make it an important tool in a range of scientific research and laboratory experiments. 4-BOC is a brominated and chlorinated oxazole, a five-membered ring-shaped heterocyclic compound containing one oxygen and four carbon atoms. 4-BOC is a colorless solid with a melting point of approximately 150°C. It is insoluble in water and soluble in common organic solvents, such as chloroform, ether, and acetone. 4-BOC is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of a variety of heterocyclic compounds.

Scientific Research Applications

4-bromo-3-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research. It is a useful reagent in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, piperidines, and morpholines. It is also used as a starting material for the synthesis of other compounds, such as indoles, quinolines, and imidazoles. In addition, this compound is used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers-bound derivatives. It is also used in the synthesis of aziridines and cyclopropanes.

Mechanism of Action

4-bromo-3-(chloromethyl)-1,2-oxazole is an electrophilic reagent, meaning it is attracted to electrons. When this compound is added to a reaction mixture, it reacts with the electron-rich sites of the reactants to form a new bond. This reaction is known as an addition reaction. The addition of this compound to a reaction mixture is a nucleophilic addition reaction, meaning that the electrons of the this compound molecule are attracted to the electron-rich sites of the reactants.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in a variety of organisms. It has been found to be an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. This compound has also been found to inhibit the growth of bacteria and fungi, as well as the growth of cancer cells. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-(chloromethyl)-1,2-oxazole in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in a wide range of temperatures and pH levels. Its low toxicity and its ability to form strong bonds with a variety of substrates make it an ideal reagent for a range of laboratory experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Future research on 4-bromo-3-(chloromethyl)-1,2-oxazole could focus on its use in the synthesis of more complex molecules, such as peptides and peptidomimetics, as well as its use in the synthesis of polymers-bound derivatives. In addition, further research could focus on its potential applications in drug development, such as its use as an enzyme inhibitor or as an anticancer agent. Further research could also explore its potential use in the synthesis of new materials, such as nanomaterials and polymers. Finally, further research could explore its potential applications in the field of biotechnology, such as its use in the synthesis of proteins and enzymes.

Synthesis Methods

4-bromo-3-(chloromethyl)-1,2-oxazole can be synthesized in the laboratory in a variety of ways. One method involves the reaction of 3-chloropropionyl chloride with 4-bromobutyric acid in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium chloride as byproducts. Another method involves the reaction of 3-chloropropionyl chloride and 4-bromobutyric acid in the presence of a palladium catalyst, such as palladium on carbon. This reaction produces this compound and sodium chloride as byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(chloromethyl)-1,2-oxazole involves the reaction of 4-bromo-3-hydroxy-1,2-oxazole with thionyl chloride to form 4-bromo-3-chloro-1,2-oxazole, which is then reacted with formaldehyde to yield the final product.", "Starting Materials": [ "4-bromo-3-hydroxy-1,2-oxazole", "Thionyl chloride", "Formaldehyde" ], "Reaction": [ "Step 1: 4-bromo-3-hydroxy-1,2-oxazole is dissolved in thionyl chloride and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting 4-bromo-3-chloro-1,2-oxazole is dissolved in formaldehyde and heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration and washed with water and ethanol." ] }

CAS RN

2680530-24-7

Molecular Formula

C4H3BrClNO

Molecular Weight

196.4

Purity

95

Origin of Product

United States

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